molecular formula C17H21Cl2F3N5Na4O12P3S2 B044892 Cangrelor tetrasodium CAS No. 163706-36-3

Cangrelor tetrasodium

Cat. No. B044892
CAS RN: 163706-36-3
M. Wt: 864.3 g/mol
InChI Key: COWWROCHWNGJHQ-OPKBHZIBSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cangrelor Tetrasodium is a potent, intravenously administered, competitive inhibitor of the ADP P2Y12 receptor, which plays a critical role in platelet aggregation and coagulation processes. Its pharmacological properties make it highly effective in providing rapid and predictable platelet inhibition, crucial for patients undergoing percutaneous coronary intervention (PCI) or in need of antiplatelet protection during major surgery. Unlike other ADP P2Y12 receptor antagonists, Cangrelor does not suffer from issues like interindividual response variability, drug-drug interactions, or slow onset/offset of action, largely due to its reversible binding to the receptor and very short half-life (Franchi et al., 2013).

Synthesis Analysis

The synthesis of this compound involves complex chemical processes aimed at achieving its potent P2Y12 receptor inhibition capability. While specific details of its synthesis are proprietary and not widely disclosed in the public domain, general approaches to synthesizing similar compounds involve multi-step organic synthesis, including the formation of tetrazolyl moieties and on-surface synthesis techniques. These processes are designed to ensure the high potency, stability, and bioavailability of the compound in clinical settings (Popova & Trifonov, 2015; Clair & de Oteyza, 2019).

Molecular Structure Analysis

Cangrelor's molecular structure is characterized by its ability to reversibly bind to the P2Y12 receptor, which is crucial for its rapid onset and offset of action. The structure is designed to closely mimic the ADP structure, enabling it to competitively inhibit the binding of ADP to the P2Y12 receptor on platelets, thus preventing platelet activation and aggregation (Ferreiro, Ueno, & Angiolillo, 2009).

Chemical Reactions and Properties

This compound exhibits its pharmacological effects through a series of chemical interactions at the molecular level, primarily through its competitive inhibition of the P2Y12 receptor. This action involves the reversible binding of Cangrelor to the receptor, preventing ADP from activating platelets, which is a key step in the coagulation cascade. The chemical properties of Cangrelor, including its solubility, stability in solution, and short half-life, are optimized for its role as an intravenous antiplatelet agent (Droppa & Geisler, 2018).

Physical Properties Analysis

The physical properties of this compound, such as its solubility in water and stability at various pH levels, are critical for its administration and effectiveness as an intravenous drug. Its formulation is designed to allow for rapid dissolution and onset of action, with a very short half-life that facilitates its rapid offset of action, making it ideal for use in settings where quick reversal of platelet inhibition is necessary (Tantry et al., 2018).

Chemical Properties Analysis

This compound's chemical properties, including its reactivity, metabolic stability, and interaction with other pharmaceuticals, are optimized to ensure its effectiveness as a P2Y12 receptor antagonist. Its rapid metabolism and excretion, combined with its reversible mode of action, ensure that it provides effective platelet inhibition during procedures without long-lasting effects that could lead to complications such as excessive bleeding (Franchi et al., 2013).

Scientific Research Applications

  • Efficacy in Reducing Ischemic Complications : Cangrelor has been shown to maintain its efficacy in reducing ischemic complications in patients undergoing PCI, irrespective of the administration of glycoprotein IIb/IIIa inhibitors (C. Investigators, 2017).

  • Potency and Reversibility : It is recognized for its potency, predictability, and rapid reversibility as an antiplatelet agent, making it suitable for use in patients requiring immediate and profound P2Y12 inhibition during PCI (L. De Luca et al., 2021).

  • Reduction of Ischemic Events and Stent Thrombosis : Studies have demonstrated that Cangrelor significantly reduces the rate of ischemic events, including stent thrombosis, during PCI, without a significant increase in severe bleeding (Deepak L. Bhatt et al., 2013).

  • Effectiveness in Myocardial Infarction Reduction : Cangrelor has been found to significantly reduce myocardial infarction in patients undergoing PCI, regardless of the definition of myocardial infarction used (M. Cavender et al., 2016).

  • Safety and Efficacy in Combination Therapy : The combination of Cangrelor and clopidogrel is considered relatively safe and more effective than the standard clopidogrel regimen in both urgent and elective PCI settings (J. Kubica et al., 2014).

  • Preclinical Efficacy : In preclinical studies, Cangrelor, along with AZD6140, effectively inhibited platelet aggregation without significant increases in bleeding time, demonstrating its potential in clinical applications (J. V. van Giezen & R. G. Humphries, 2005).

  • Electrocardiographic Safety : Cangrelor does not adversely affect cardiac repolarization in normal volunteers, indicating its electrocardiographic safety (C. Green et al., 2013).

  • Pharmacodynamic Effects : It exhibits rapid, potent, predictable, and reversible inhibition of platelet function with a rapid offset of action after treatment discontinuation (D. Angiolillo et al., 2012).

Mechanism of Action

Target of Action

Cangrelor Tetrasodium primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in the formation of harmful blood clots .

Mode of Action

This compound is a selective, reversible antagonist of the P2Y12 platelet receptor . It works by inhibiting ADP-induced platelet aggregation . Unlike other P2Y12 inhibitors that require metabolic conversion to become active, this compound is an active drug, providing a rapid onset and offset of action .

Biochemical Pathways

The P2Y12 receptor is a key player in the ADP-mediated pathway of platelet activation and aggregation . When this compound inhibits this receptor, it disrupts the pathway, leading to a decrease in platelet aggregation . This helps prevent the formation of harmful blood clots.

Pharmacokinetics

This compound has a bioavailability of 100% when administered intravenously . It is rapidly deactivated in the circulation, independent of the CYP system . The drug has a short elimination half-life of approximately 3-6 minutes , and is excreted via the kidneys (58%) and bile duct (35%) .

Result of Action

The primary result of this compound’s action is a reduction in platelet aggregation , which in turn reduces the risk of harmful blood clot formation . This makes it an effective treatment during percutaneous coronary intervention, where it can help reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis .

Action Environment

Individual patient factors such as the presence of other medications, patient health status, and genetic factors may influence the drug’s efficacy and stability .

Safety and Hazards

Cangrelor Tetrasodium is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

In the acute setting, therapy with potent platelet inhibitors that have fast onset and offset is desirable to attenuate thrombotic complications . Cangrelor Tetrasodium, being an intravenous P2Y12 inhibitor with a rapid onset and offset of action, has gained interest in this regard .

properties

IUPAC Name

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4/t8-,10-,11-,14-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWWROCHWNGJHQ-OPKBHZIBSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2F3N5Na4O12P3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167652
Record name Cangrelor Tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163706-36-3
Record name Cangrelor Tetrasodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cangrelor Tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANGRELOR TETRASODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2144G00Y7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cangrelor tetrasodium
Reactant of Route 2
Reactant of Route 2
Cangrelor tetrasodium
Reactant of Route 3
Reactant of Route 3
Cangrelor tetrasodium
Reactant of Route 4
Reactant of Route 4
Cangrelor tetrasodium
Reactant of Route 5
Cangrelor tetrasodium
Reactant of Route 6
Cangrelor tetrasodium

Q & A

Q1: What kind of drug is Cangrelor tetrasodium and what is it being investigated for?

A1: The provided abstract lists this compound among other drugs being investigated in various clinical trials []. While the abstract doesn't provide specific details about this compound's mechanism of action, its inclusion in this list suggests it's a pharmaceutical compound under active clinical investigation for potential therapeutic applications. The abstract focuses on providing a gateway to clinical trials for a wide selection of drugs, including this compound, highlighting its relevance to ongoing research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.